Reneilmol
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Overview
Description
Reneilmol is a chemical compound with the molecular formula C15H28O3 . It consists of 15 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms. The structure of this compound includes a five-membered ring, a seven-membered ring, and a ten-membered ring, along with three hydroxyl groups, two secondary alcohols, and one tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reneilmol involves multiple steps, starting with the formation of its core ring structures. The process typically includes:
Cyclization Reactions: Formation of the five-membered, seven-membered, and ten-membered rings through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the rings using reagents like hydrogen peroxide or osmium tetroxide.
Alcohol Formation: Conversion of intermediate compounds to secondary and tertiary alcohols using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that facilitate the cyclization and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common methods include:
Batch Reactors: For controlled synthesis and precise addition of reagents.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Reneilmol undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Chlorinated derivatives.
Scientific Research Applications
Reneilmol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Reneilmol exerts its effects involves interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Reneilmol can be compared with other similar compounds, such as:
Geraniol: A monoterpenoid with similar hydroxyl groups but different ring structures.
Thymol: Another monoterpenoid with antimicrobial properties but a different molecular framework.
Myrtenal: A bicyclic monoterpenoid with distinct functional groups.
Uniqueness of this compound:
Complex Ring Structures: The presence of five-membered, seven-membered, and ten-membered rings makes this compound unique.
Multiple Hydroxyl Groups: The combination of secondary and tertiary alcohols contributes to its diverse reactivity.
Properties
IUPAC Name |
(3S,3aS,4R,5S,8R,8aR)-5,8a-dimethyl-3-propan-2-yl-1,2,3,3a,4,6,7,8-octahydroazulene-4,5,8-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(17)12(10)14/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVQJFBJHKRROA-ZYIYBEKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C1C(C(CCC2O)(C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2([C@H]1[C@H]([C@@](CC[C@H]2O)(C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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